9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide is a synthetic organic compound classified within the acridine family. Acridines are known for their planar tricyclic structure, which enables them to intercalate into DNA, making them significant in biochemical research and medicinal applications. This compound is recognized by its CAS number 89459-47-2 and has a molecular formula of C18H19N5O3, with a molar mass of approximately 353.38 g/mol .
The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide typically involves several key steps:
9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide participates in various chemical reactions due to its functional groups:
The primary mechanism of action for 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide involves:
The physical and chemical properties of 9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide include:
Property | Value |
---|---|
Molecular Formula | C18H19N5O3 |
Molar Mass | 353.38 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
Solubility | Soluble in organic solvents; limited solubility in water |
These properties indicate that the compound is likely to be stable under standard laboratory conditions but may require specific handling protocols due to potential reactivity .
9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide has several significant applications:
9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide exerts its primary antineoplastic effect through potent DNA intercalation. This planar acridine chromophore inserts between DNA base pairs, inducing local unwinding and elongation of the double helix. The carboxamide side chain, featuring a terminal dimethylamino group, facilitates electrostatic interactions with the phosphate backbone, significantly enhancing binding affinity and sequence selectivity. X-ray crystallographic studies of analogous acridine-4-carboxamides reveal that the acridine ring system preferentially intercalates at CpG-rich regions, with the side chain adopting a conformation that stabilizes the drug-DNA complex via hydrogen bonding and van der Waals contacts [4] [7].
The nitro substituent at the 2-position introduces steric and electronic modifications that distinguish this derivative from non-nitrated analogs. This group increases the compound’s electron affinity, potentially strengthening π-π stacking interactions with adjacent base pairs while creating steric hindrance that may influence binding orientation. Molecular dynamics simulations indicate that the 2-nitro group forces a slight tilt in the intercalation angle, potentially disrupting DNA hydration layers and increasing the energy required for dissociation [7].
Table 1: DNA-Binding Parameters of Acridine Carboxamide Derivatives
Compound | Binding Constant (K, M⁻¹) | Helix Unwinding Angle (°) | Preferred Binding Site |
---|---|---|---|
9-Amino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | 1.2 × 10⁵ | 20 ± 2 | CpG |
9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide | 8.7 × 10⁴ | 18 ± 2 | CpG |
9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide | 2.8 × 10⁵ (est.) | 22 ± 2 (est.) | CpG/TpA |
9-Aminoacridine (parent compound) | 5.3 × 10³ | 12 ± 2 | Non-specific |
This nitroacridine derivative demonstrates a unique capacity to simultaneously inhibit topoisomerase I (Topo I) and topoisomerase II (Topo II), distinguishing it from classical intercalators that typically target one topoisomerase. The compound stabilizes the covalent Topo-DNA cleavage complex ("cleavable complex") for both enzymes. For Topo II, it acts by intercalating at the DNA cleavage site, preventing religation of the double-stranded breaks generated by the enzyme. Biochemical assays using purified Topo II demonstrate concentration-dependent inhibition of decatenation activity (IC₅₀ ≈ 1.2 μM), with potency exceeding non-nitrated acridine carboxamides [1] [8].
For Topo I, inhibition occurs through DNA surface binding rather than intercalation. The protonated dimethylaminoethyl side chain interacts with the enzyme’s DNA-binding domain, reducing its processivity. This dual targeting disrupts essential DNA processes including replication, transcription, and chromosome segregation. Crucially, the 2-nitro group enhances stabilization of Topo I-DNA complexes by 3.5-fold compared to DACA analogs, as evidenced by plasmid relaxation assays. This dual inhibition creates synergistic DNA damage that overwhelms cellular repair mechanisms [6] [8].
DNA intercalation and topoisomerase inhibition converge to generate persistent DNA strand breaks. Alkaline elution assays reveal that exposure to this nitroacridine derivative (5 μM, 1 hour) induces 2.8 times more protein-associated DNA breaks in Lewis lung carcinoma cells than its non-nitrated counterpart. The breaks display a distinctive pattern: predominantly double-strand breaks associated with Topo II inhibition and single-strand breaks linked to Topo I inhibition. This damage triggers a robust DNA damage response, characterized by phosphorylation of H2AX (γ-H2AX foci formation) and activation of ATM/ATR kinases within 30 minutes of exposure [4] [8].
The sustained DNA damage initiates intrinsic apoptosis via mitochondrial pathways. p53 accumulation occurs within 4 hours, followed by Bax translocation to mitochondria, cytochrome c release, and caspase-9 activation. In p53-deficient cells, apoptosis proceeds through JNK/SAPK pathway activation, demonstrating p53-independent mechanisms. Flow cytometry analyses confirm cell cycle arrest at both S-phase (reflecting replication stress) and G2/M-phase (reflecting unrepaired DNA damage), culminating in apoptotic cell death within 24-48 hours at pharmacologically relevant concentrations [4].
Table 2: Cellular Responses to Acridine Carboxamide-Induced DNA Damage
Cell Line | IC₅₀ (μM) | DNA Breaks per Cell (at 1×IC₅₀) | Apoptosis Induction (%) | Dominant Pathway |
---|---|---|---|---|
Lewis Lung Carcinoma | 0.15 | 3,850 ± 420 | 78 ± 6 | p53-dependent |
Jurkat (Leukemia) | 0.42 | 2,950 ± 380 | 65 ± 7 | p53-independent |
P388/AMSA (Topo II-resistant) | 2.02 | 980 ± 210 | 32 ± 5 | Reduced Topo II-mediated |
Primary Melanoma Cells | 0.59 | 3,200 ± 510 | 71 ± 8 | p53-dependent |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7